Britannilactone diacetate

Description

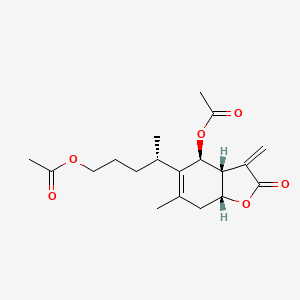

This compound is a structurally complex ester featuring a hexahydrobenzofuran core with multiple substituents, including a 4α-acetoxy group, a 2-oxo moiety, and a 3-methylene group. The pentyl ester side chain at the 4S position distinguishes it from simpler benzofuran derivatives.

Properties

IUPAC Name |

[(4S)-4-[(3aR,4S,7aR)-4-acetyloxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O6/c1-10(7-6-8-23-13(4)20)16-11(2)9-15-17(12(3)19(22)25-15)18(16)24-14(5)21/h10,15,17-18H,3,6-9H2,1-2,4-5H3/t10-,15+,17+,18+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCCWTMPDBIKCJ-QMHBMSAFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2C(C1)OC(=O)C2=C)OC(=O)C)C(C)CCCOC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H]([C@H]2[C@@H](C1)OC(=O)C2=C)OC(=O)C)[C@@H](C)CCCOC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201303954 | |

| Record name | 1,6-O,O-Diacetylbritannilactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286694-67-4 | |

| Record name | 1,6-O,O-Diacetylbritannilactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286694-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-O,O-Diacetylbritannilactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Acetic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Acetic acid (4S)-4-[(3aR)-2-oxo-3-methylene-4alpha-acetoxy-6-methyl-2,3,3aalpha,4,7,7aalpha-hexahydrobenzofuran-5-yl]pentyl ester , also known as a specific hexahydrobenzofuran derivative, is notable for its potential anticancer properties. This article reviews the biological activity of this compound based on various studies and data.

Chemical Structure

The compound's structure can be represented as follows:

Synthesis

The synthesis of the compound involves a mild etherification reaction, utilizing agents such as silver oxide and dimethyl sulfide. The resulting product has been characterized using techniques like NMR and HR-ESI-MS, confirming its structural integrity and purity .

Anticancer Properties

Research indicates that this acetic acid derivative exhibits significant cytotoxicity against various cancer cell lines. A study reported the following IC50 values (concentration required to inhibit 50% of cell viability):

| Cell Line | IC50 (μM) |

|---|---|

| HCT116 | 35.7 ± 5.2 |

| SGC-7901 | 37.5 ± 3.8 |

| HeLa | 38.6 ± 2.9 |

These values suggest that the compound has comparable efficacy to established anticancer agents like VP-16 (Etoposide), which has much lower IC50 values in similar assays .

The exact mechanisms through which this compound exerts its cytotoxic effects are still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death . Further research is needed to elucidate these pathways fully.

Case Studies

Several case studies have highlighted the therapeutic potential of acetic acid derivatives:

- Study on Anticancer Activity : One study focused on the effects of various acetic acid derivatives on human cancer cell lines and demonstrated that compounds similar to the one could inhibit tumor growth effectively.

- Combination Therapy : Another study explored the use of this compound in combination with other chemotherapeutic agents, revealing synergistic effects that enhance overall efficacy against resistant cancer phenotypes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other acetylated or benzofuran-derived molecules are summarized below. Key differences in core rings, substituents, and applications are highlighted.

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis:

Core Structure Variations :

- The target compound and share a hexahydrobenzofuran core , but features an isobutyrate ester instead of a pentyl-acetate group, which may alter its solubility and metabolic stability .

- ’s cyclopenta[c]pyran core and ’s tetrahydropyran derivatives represent distinct scaffolds with acetylated functionalities, often used in glycosylation or as chiral intermediates .

Functional Group Impact: The 4α-acetoxy group in the target compound is critical for steric and electronic interactions in binding or reactivity, similar to acetylated intermediates in and . ’s hydroxypentan-2-yl side chain introduces polar hydroxyl groups, contrasting with the target’s non-polar pentyl chain .

Research Applications: Compounds like are prioritized as reference standards due to their stereochemical complexity and stability, while the target compound’s esterified structure suggests utility in prodrug synthesis or enzyme inhibition studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.